Enhanced Aqueous Solubility: Hydroxyethyl Group Confers 190 g/L Predicted Solubility
The target compound exhibits a calculated aqueous solubility of 190 g/L at 25 °C, a value that is substantially elevated compared with the unsubstituted analog 1‑(4‑(piperazin‑1‑yl)phenyl)ethanone, for which quantitative solubility data are not reported but which, lacking the hydrogen‑bond‑donating 2‑hydroxyethyl group, is expected to display markedly lower aqueous solubility . This difference is consistent with the introduction of a polar hydroxyl moiety capable of participating in hydrogen bonding with water.
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 190 g/L at 25 °C |
| Comparator Or Baseline | 1‑(4‑(Piperazin‑1‑yl)phenyl)ethanone (CAS 51639‑48‑6): quantitative solubility not reported; inferred to be lower due to absence of hydroxyl group |
| Quantified Difference | Not numerically determinable; qualitative expectation of increased solubility |
| Conditions | Calculated value based on molecular structure |
Why This Matters
Higher aqueous solubility facilitates the use of the compound in biological assays and formulation studies where water‑compatible building blocks are required.
